3,5-Dichloropyrido[3,4-b]pyrazine
Description
3,5-Dichloropyrido[3,4-b]pyrazine (C₇H₃Cl₂N₃, MW 200.02) is a heterocyclic compound featuring a pyrido[3,4-b]pyrazine core substituted with chlorine atoms at the 3- and 5-positions. It is commercially available with a purity of 97% and requires storage at 2–8°C to maintain stability .
Properties
CAS No. |
1952315-15-9 |
|---|---|
Molecular Formula |
C7H3Cl2N3 |
Molecular Weight |
200.02 g/mol |
IUPAC Name |
3,5-dichloropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-3-11-4-1-2-10-7(9)6(4)12-5/h1-3H |
InChI Key |
XQWKBASAHGOZIW-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=NC(=CN=C21)Cl)Cl |
Canonical SMILES |
C1=CN=C(C2=NC(=CN=C21)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
3,5-Dichloropyrido[3,4-b]pyrazine has been investigated for its potential as a pharmacological agent. It exhibits activity against various biological targets:
- Antimicrobial Activity: Research indicates that derivatives of pyrido[3,4-b]pyrazine can inhibit the growth of bacteria and fungi. For instance, compounds derived from this scaffold have shown effectiveness against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (TB) .
- Cancer Therapeutics: The compound is being explored for its anti-cancer properties. Studies have identified it as a potential inhibitor of signaling pathways involved in cancer proliferation and survival, including the phosphoinositide 3-kinase (PI3K) pathway .
- Neurological Applications: Some derivatives are being evaluated for treating neurodegenerative diseases and conditions such as Alzheimer's disease due to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .
Case Study:
A recent study synthesized a library of pyrazolo[3,4-b]pyridines and evaluated their biological activity against TB. The results indicated that certain modifications to the this compound structure enhanced efficacy against resistant strains .
Agricultural Science
Agrochemical Development:
The compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are being developed as herbicides and fungicides due to their selective toxicity towards pests while being less harmful to non-target organisms.
Case Study:
Research has demonstrated that certain pyrido[3,4-b]pyrazine derivatives exhibit significant herbicidal activity. These findings have led to the development of new formulations aimed at improving crop yields while minimizing environmental impact .
Materials Science
Synthesis of Novel Materials:
this compound is utilized in creating novel materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers and other materials for enhanced performance.
Applications in Electronics:
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on optimizing its integration into device architectures to improve efficiency and stability .
Synthetic Chemistry
Building Block for Complex Molecules:
In synthetic chemistry, this compound acts as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to create a wide range of derivatives with tailored properties.
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic Substitution | With amines under reflux | Up to 90 | Produces substituted derivatives |
| Oxidation | Using oxidizing agents | Varies | Forms N-oxides |
| Reduction | Catalytic hydrogenation | High | Generates dihydro derivatives |
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares key structural and electronic features of 3,5-dichloropyrido[3,4-b]pyrazine with analogous fused-ring heterocycles:
Key Findings:
- Electron-Withdrawing Capacity: The chlorine substituents in this compound enhance electron withdrawal compared to the unsubstituted pyrido[3,4-b]pyrazine, though thieno[3,4-b]pyrazine exhibits even stronger electron deficiency due to its thiophene-fused structure .
- Band Gap Modulation: Thieno[3,4-b]pyrazine-based polymers achieve ultra-low band gaps (0.5–1.0 eV) for near-infrared absorption, outperforming pyrido[3,4-b]pyrazine derivatives .
Thermal and Stability Profiles
Key Findings:
- Chlorinated pyrido-pyrazines (e.g., 3,5-dichloro derivative) are less studied for thermal stability, but their storage requirements suggest sensitivity to ambient conditions.
- Furazano-pyrazine derivatives exhibit superior thermal stability and explosive performance, though their sensitivity limits practical use .
Preparation Methods
Reaction Design and Mechanism
The most robust method for synthesizing 3,5-dichloropyrido[3,4-b]pyrazine involves the acid-catalyzed condensation of 5-aminopyrazoles with α-oxo ketene dithioacetals (OKDTAs). This approach, adapted from recent combinatorial library syntheses of pyrazolo[3,4-b]pyridines, leverages trifluoroacetic acid (TFA) as a catalyst to facilitate cyclization.
The reaction proceeds via nucleophilic attack of the 5-aminopyrazole’s primary amine on the electrophilic carbonyl carbon of the OKDTA, followed by intramolecular cyclization and elimination of methanethiol (MeSH). For 3,5-dichloro derivatives, the OKDTA must incorporate chlorine substituents at positions corresponding to the final product’s 3 and 5 positions. For example, using 2,4-dichloro-substituted OKDTAs ensures regioselective incorporation of chlorine atoms.
Key Reaction Parameters:
Structural Validation
Single-crystal X-ray diffraction and 2D NMR spectroscopy (HSQC, HMBC) confirm the regiochemistry of the chlorine substituents. For instance, the HMBC correlation between the pyridine C(3) and the adjacent chlorine atom resolves positional ambiguity.
Cyclization of Dichloropyridine Diamines
Two-Step Synthesis via Diamine Intermediates
An alternative route involves the cyclization of 2,6-dichloropyridine-3,4-diamine with glyoxal. This method, though less commonly documented for 3,5-dichloro derivatives, is effective for analogous pyrido-pyrazines.
Step 1 : Formation of the diamine intermediate via nitration and reduction of a dichloropyridine precursor.
Step 2 : Cyclization with glyoxal in ethanol under reflux, yielding the pyrazine ring.
Optimization Challenges:
-
Byproduct Formation : Competing reactions may produce 5,7-dichloro isomers.
-
Yield Improvement : Scaling requires precise stoichiometry (1:1 glyoxal:diamine) and inert atmosphere.
Post-Synthetic Chlorination Strategies
Direct Chlorination of Pyrido[3,4-b]pyrazine
While less efficient, post-synthetic chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms. However, this method lacks regioselectivity, often yielding mixtures requiring chromatographic separation.
Conditions for Selective Chlorination:
-
Reagent : POCl₃ in dimethylformamide (DMF) at 110°C for 12 hours.
-
Limitations : Over-chlorination risks (e.g., tri- or tetrachloro byproducts) necessitate careful monitoring.
Comparative Analysis of Methods
Mechanistic Insights and Byproduct Mitigation
Tautomerization and Rearomatization
During condensation, intermediates such as 4H-chromenes may form, necessitating dehydrogenation agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for rearomatization.
Byproduct Formation in OKDTA Routes
Unreacted OKDTAs and dimerized pyrazoles are common byproducts. Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound.
Industrial Scaling Considerations
Q & A
Q. What are effective synthetic routes for 3,5-Dichloropyrido[3,4-b]pyrazine?
The synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclization strategies. For example, halogenated pyrazine precursors can undergo Suzuki-Miyaura coupling with aryl boronic acids under conditions like Pd(PPh₃)₄, K₂CO₃, and dioxane at 105°C . Hydrazine hydrate in ethanol at 80°C can further modify substituents . Alternative routes include using organocuprates with oxalyl chloride to generate α-diones for pyrazine ring formation, achieving high yields (85–95%) . Optimization of solvent systems (e.g., THF/Et₃N for Sonogashira coupling) is critical for regioselectivity .
Q. How can researchers characterize the structural and electronic properties of this compound?
X-ray crystallography is essential for confirming planarity and substituent orientation. For instance, pyrazolo[3,4-b]pyrazine derivatives exhibit planar cores with phenyl rings inclined at ~19.86° . Spectroscopic methods include:
- NMR : To resolve aromatic protons and substituent effects (e.g., downfield shifts for electron-withdrawing Cl groups).
- IR : To identify N–H stretches in hydrazine-modified derivatives .
- Electrochemical analysis : Cyclic voltammetry reveals redox behavior influenced by electron-deficient pyrazine rings . Computational studies (CASPT2/DFT) predict bond localization in the ground state and aromatization in excited states, critical for photophysical applications .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Test against Gram-positive/negative bacteria using MIC assays. Pyrazine derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity against Staphylococcus aureus .
- Kinase inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR2) at low micromolar concentrations. Disubstituted pyrido[3,4-b]pyrazines with 4-(piperidin-1-yl)aniline moieties exhibit IC₅₀ values of 1–10 µM .
- Neuroactivity : Evaluate binding to dopaminergic/serotonergic receptors via radioligand assays, as thieno[3,4-b]pyrazines show antidepressant potential .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for pyrido[3,4-b]pyrazine derivatives?
- Substituent variation : Replace Cl with electron-donating (e.g., OMe) or bulky groups (e.g., cyclopropyl) to assess steric/electronic effects on kinase binding .
- Positional isomerism : Compare 3,5-dichloro vs. 2,6-dichloro analogs to map pharmacophore requirements .
- Activity cliffs : Use molecular docking (e.g., p38 MAP kinase A-loop site) to explain abrupt changes in IC₅₀ with minor structural modifications . Key metrics : Measure ΔlogP (lipophilicity) and PSA (polar surface area) to correlate with membrane permeability .
Q. What computational strategies predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding stability in kinase active sites (e.g., 100-ns trajectories for p38 MAP kinase) .
- QSAR models : Use Hammett constants (σ) of substituents to correlate with biological activity (e.g., log(1/IC₅₀) = 0.87σ + 1.2; R² = 0.91) .
Q. How to resolve contradictions in reported biological activity data?
- Comparative assays : Re-test disputed compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Structural analysis : Use X-ray crystallography to verify if crystallization solvents (e.g., DMSO) induce conformational changes .
- Meta-analysis : Pool data from PubChem, DSSTox, and NCI databases to identify outliers or assay-specific artifacts .
Q. What strategies optimize synthetic yields for scale-up research?
- Catalyst screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligand libraries (e.g., XPhos) to enhance coupling efficiency .
- Solvent engineering : Replace dioxane with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., hydrazine reactions) to minimize side products .
Q. How to design pyrido[3,4-b]pyrazine-based protein kinase inhibitors?
- Scaffold hopping : Integrate [1,2,5]oxadiazolo[3,4-b]pyrazine cores to exploit allosteric binding pockets in kinases .
- Pro-drug approaches : Modify Cl groups with hydrolyzable esters (e.g., acetyloxymethyl) to enhance bioavailability .
- Selectivity profiling : Test against a kinome panel (≥50 kinases) to identify off-target effects. Pyrido[3,4-b]pyrazines with C-8 substituents show >100-fold selectivity for VEGFR2 over FGFR1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
